1-Boc-6-hydroxy-1-azaspiro[3.3]heptane
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Overview
Description
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a spirocyclic compound with the molecular formula C11H19NO3. It is characterized by a spiro[3.3]heptane core, which is a bicyclic structure where two rings share a single atom. This compound is often used as a building block in organic synthesis and medicinal chemistry due to its unique structural features.
Scientific Research Applications
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: It finds applications in the production of fine chemicals and advanced materials.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding the formation of dust and aerosols, and using non-sparking tools .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a suitable azaspiro compound, which undergoes a series of reactions including protection, cyclization, and deprotection steps to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
Mechanism of Action
The mechanism by which 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets, leading to desired biological effects .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane: This compound shares the spiro[3.3]heptane core but lacks the Boc (tert-butoxycarbonyl) protecting group and the hydroxy functional group.
6-Oxa-1-azaspiro[3.3]heptane: This compound has an oxygen atom in place of one of the carbon atoms in the spirocyclic ring.
Uniqueness: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is unique due to the presence of both the Boc protecting group and the hydroxy functional group. These features enhance its reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHBQKHQHYPPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130100 |
Source
|
Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-19-1 |
Source
|
Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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